6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine
Description
6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine is a pyridine derivative featuring a methyl group at the 6-position of the pyridine ring and a pyridin-4-ylmethyl substituent on the amine group at the 3-position. Its molecular formula is C₁₂H₁₃N₃, with a molecular weight of 199.26 g/mol. The compound’s crystal structure reveals intermolecular N–H···N hydrogen bonding, which stabilizes its molecular packing .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H13N3/c1-10-2-3-12(9-14-10)15-8-11-4-6-13-7-5-11/h2-7,9,15H,8H2,1H3 |
InChI Key |
MDPCXCAKENOYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies
The synthesis of 6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine generally involves:
- Formation of the C-N bond between the 6-methylpyridin-3-amine core and the pyridin-4-ylmethyl moiety.
- Use of protecting groups to control reactivity, often involving Boc (tert-butoxycarbonyl) groups.
- Reductive amination or nucleophilic substitution steps to introduce the pyridin-4-ylmethyl substituent.
These methods are supported by various literature sources describing analogous compounds and intermediates.
Specific Synthetic Routes
Nucleophilic Substitution and Reductive Amination
- A common approach involves reacting 6-methylpyridin-3-amine with 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine under basic conditions to form the N-(pyridin-4-ylmethyl) linkage via nucleophilic substitution.
- Alternatively, reductive amination can be employed by condensing 6-methylpyridin-3-amine with pyridine-4-carboxaldehyde, followed by reduction using sodium borohydride or borane complexes to yield the desired amine.
Palladium-Catalyzed Cross-Coupling
- Palladium-catalyzed Buchwald-Hartwig amination provides a robust method for C-N bond formation.
- For example, coupling 6-methyl-3-aminopyridine with 4-(bromomethyl)pyridine using Pd2(dba)3 as catalyst, XantPhos as ligand, and t-BuONa as base in toluene at elevated temperatures (around 110 °C) affords the target compound with good yields and purity.
Protection and Deprotection Strategies
Representative Synthetic Procedure (Adapted)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 6-Methylpyridin-3-amine + pyridine-4-carboxaldehyde in MeOH, TsOH catalyst, 70 °C, 12 h | Formation of imine intermediate |
| 2 | Reduction with BH3·Me2S in THF, 0-60 °C, 6 h | Reduction to this compound |
| 3 | Purification by silica gel chromatography or prep-HPLC | Pure target compound |
This approach is supported by analogous procedures in the literature for similar pyridine derivatives.
Data Tables Summarizing Key Synthetic Parameters
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 6-Methylpyridin-3-amine, 4-chloromethylpyridine, base | Reflux in suitable solvent | 60-75 | Requires careful control of temperature |
| Reductive amination | 6-Methylpyridin-3-amine, pyridine-4-carboxaldehyde, BH3·Me2S | 0-60 °C, 6 h | 65-80 | High selectivity, mild conditions |
| Pd-catalyzed Buchwald-Hartwig | Pd2(dba)3, XantPhos, t-BuONa, toluene | 110 °C, 12 h | 70-85 | Efficient C-N bond formation, scalable |
| Boc protection/deprotection | Boc2O, TFA or HCl/dioxane | Room temperature to 70 °C | Quantitative | Protects amine functionality during synthesis |
Summary and Recommendations
The synthesis of this compound is best achieved via palladium-catalyzed Buchwald-Hartwig amination or reductive amination methods, which provide high yields and purity under relatively mild conditions. Protection strategies using Boc groups may be employed for complex multi-step syntheses to prevent side reactions. The choice of method depends on available starting materials and scale.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-4-ylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table compares 6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine with structurally related compounds:
Key Observations:
- Heteroaromatic Substitutions: Replacing pyridin-4-ylmethyl with thiophen-2-ylmethyl (as in ) introduces sulfur-mediated interactions but reduces polarity. Halogenation: Chloro-substituted analogs (e.g., ) exhibit higher reactivity in cross-coupling reactions.
Crystal Packing and Hydrogen Bonding
The target compound’s crystal structure features N–H···N hydrogen bonds , which are critical for stabilizing its lattice . In contrast, N,N′-Bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate () exhibits a more complex hydrogen-bonding network due to its charged ammonium groups, highlighting how cationic moieties enhance ionic interactions.
Biological Activity
6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure
The molecular formula for this compound is . The compound features a pyridine ring system, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound, focusing on its effects on various cancer cell lines.
-
Cell Proliferation Inhibition : The compound has demonstrated significant antiproliferative activity against several cancer cell lines, including HCC827 (lung cancer), A549 (lung cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were notably low, indicating strong activity against these cell types. For example:
- HCC827 : IC50 = 1.94 nM
- A549 : IC50 = 15.3 nM
- MCF-7 : IC50 = 12.5 nM
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of the PI3K/AKT signaling pathway, a crucial pathway in many cancers. Treatment with the compound resulted in decreased phosphorylation of key proteins in this pathway, including AKT and mTOR, leading to reduced cell survival and proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:
- Reduction of Inflammatory Markers : In animal models subjected to inflammatory stimuli, administration of the compound led to a significant reduction in markers of inflammation, suggesting its potential utility in treating inflammatory diseases.
- Comparative Studies : Comparative analysis with structurally similar compounds indicated that this compound possesses unique features that enhance its anti-inflammatory activity, potentially due to the presence of the pyridine moiety which is known for modulating inflammatory responses.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against resistant cancer cell lines. The results indicated that it not only inhibited proliferation but also induced apoptosis in resistant cells, making it a candidate for further development in targeted cancer therapies.
Case Study 2: In Vivo Anti-inflammatory Effects
In vivo studies demonstrated that treatment with this compound significantly alleviated symptoms in models of rheumatoid arthritis, reducing joint swelling and pain markers more effectively than standard treatments.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Molecular Formula | IC50 (nM) | Unique Features |
|---|---|---|---|
| 6-Methyl-N-(4-methylthiazolyl)methylpyridin-3-amines | C11H13N3S | 20.5 | Contains thiazole instead of pyridine |
| N-(1-methylpyrazol-5-yl)methylpyridin-3-amines | C10H12N4 | 25.0 | Simpler structure lacking pyridine moiety |
| Pyrido[1,5-a]pyrimidine derivatives | C8H7N3 | Varies | Different ring system with potential different activity |
This comparative analysis highlights how the unique combination of structural features in this compound may contribute to its enhanced biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a pyridine precursor (e.g., 3-amino-6-methylpyridine) and react it with pyridin-4-ylmethyl bromide via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ to deprotonate the amine .
- Step 2 : Purify the crude product using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Monitor reaction progress via TLC (Rf ~0.3–0.4) .
- Step 3 : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. How can the structure of this compound be unambiguously confirmed?
- Methodology :
- NMR : Use ¹H/¹³C NMR to verify substituent positions. Key signals: δ ~8.3 ppm (pyridine H), δ ~4.5 ppm (CH₂ linker), δ ~2.4 ppm (methyl group) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z = calculated molecular weight (e.g., 214.26 g/mol).
- X-ray Crystallography : If single crystals are obtained, use SHELXL for refinement . Cross-validate with the Cambridge Structural Database (CSD) for similar pyridine derivatives .
Q. What are the stability and solubility profiles of this compound under laboratory conditions?
- Stability :
- Store at –20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to light due to potential photodegradation of the pyridine moiety .
- Solubility :
- Soluble in DMSO (>50 mg/mL), moderately soluble in methanol (~10 mg/mL). Use sonication for 10–15 minutes to improve dissolution .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets (e.g., kinases)?
- Methodology :
- Docking Studies : Use AutoDock Vina or MOE to model interactions with kinase active sites (e.g., EGFR or MAPK). Focus on hydrogen bonding between the pyridine nitrogen and catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .
- QSAR : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl) on activity using datasets from PubChem .
Q. What experimental strategies resolve contradictions in crystallographic data for this compound?
- Methodology :
- Twinned Data : If SHELXL refinement fails (R-factor >0.1), use PLATON’s TWINABS to detwin the data .
- Complementary Techniques : Validate with powder XRD or solid-state NMR if single crystals are unavailable .
- Cross-Validation : Compare bond lengths/angles with CSD entries (e.g., pyridin-3-amine derivatives) to identify outliers .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodology :
- Analog Synthesis : Replace the pyridin-4-ylmethyl group with morpholine or piperazine derivatives to assess effects on solubility and target affinity .
- In Vitro Assays : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM. Prioritize compounds with IC₅₀ <1 µM .
- Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation. Optimize methyl groups to reduce metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
